1-Methyl-3-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
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Overview
Description
1-Methyl-3-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a nitro group, a methyl group, and a dioxaborolane moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Borylation: The dioxaborolane moiety can be introduced via a borylation reaction, often using a boronic acid or boronate ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimization for yield, purity, and cost-effectiveness. Specific details would depend on the industrial application and production scale.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas or metal hydrides.
Substitution: The methyl group or the dioxaborolane moiety can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or palladium on carbon.
Substitution: Reagents like halogens or organometallic compounds.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: May be explored for its pharmacological properties.
Industry: Could be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For example, if used as a pharmaceutical agent, it would interact with specific molecular targets such as enzymes or receptors. The dioxaborolane moiety may play a role in its reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-nitro-1H-pyrazole: Lacks the dioxaborolane moiety.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Lacks the nitro and methyl groups.
Properties
Molecular Formula |
C10H16BN3O4 |
---|---|
Molecular Weight |
253.07 g/mol |
IUPAC Name |
1-methyl-3-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
InChI |
InChI=1S/C10H16BN3O4/c1-9(2)10(3,4)18-11(17-9)7-6-13(5)12-8(7)14(15)16/h6H,1-5H3 |
InChI Key |
FXZBICYHXXANNC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2[N+](=O)[O-])C |
Origin of Product |
United States |
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